molecular formula C7H3BrCl2O2 B2934150 3-Bromo-2,6-dichlorobenzoic acid CAS No. 80257-12-1

3-Bromo-2,6-dichlorobenzoic acid

Cat. No.: B2934150
CAS No.: 80257-12-1
M. Wt: 269.9
InChI Key: UPXIKFYPSUMMSP-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Carboxylic Acids in Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, halogenated aromatic carboxylic acids are prized as versatile building blocks. nih.gov The halogen atoms, particularly chlorine, bromine, and iodine, serve as reactive handles for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. nih.govosti.gov These reactions are fundamental to the synthesis of a vast array of organic compounds, from pharmaceuticals to materials science. Furthermore, the carboxylic acid group itself can be transformed into a variety of other functional groups, adding to the synthetic utility of these compounds. nih.govosti.gov A notable example is halodecarboxylation, a process that replaces the carboxylic acid group with a halogen, offering a strategic method for introducing halogens at specific positions on an aromatic ring. nih.govosti.gov

From a medicinal chemistry perspective, the incorporation of halogens into drug candidates is a widely employed strategy to modulate their pharmacological profiles. acs.org Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgresearchgate.net For instance, the introduction of chlorine or fluorine can significantly alter a compound's biological properties. nih.gov Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, are increasingly recognized for their potential to enhance drug-receptor interactions and improve the specificity and permeability of drug candidates. acs.org

Overview of the Research Landscape for 3-Bromo-2,6-dichlorobenzoic Acid within the Broader Context of Halogenated Benzoic Acids

Within the diverse family of halogenated benzoic acids, this compound has emerged as a compound of interest for various chemical and pharmaceutical applications. pharmint.netchemscene.com While the broader class of halogenated carboxylic acids has been extensively studied for their role in bioremediation and as precursors in synthesis, the specific research focus on this compound is more specialized. science.gov It is primarily recognized as a key intermediate in the synthesis of more complex molecules, particularly those with potential medicinal applications. pharmint.net The presence of three halogen atoms on the benzene (B151609) ring makes it a valuable scaffold for creating highly functionalized molecules.

Structural Specificity and Reactivity Implications of Bromine and Chlorine Substituents on the Benzoic Acid Core

The specific arrangement of a bromine atom at the 3-position and chlorine atoms at the 2- and 6-positions of the benzoic acid core imparts distinct structural and reactivity characteristics to this compound. The halogens are electron-withdrawing groups, which decrease the electron density of the benzene ring. studymind.co.uk This deactivation makes the ring less susceptible to electrophilic attack compared to unsubstituted benzene. studymind.co.ukmasterorganicchemistry.com

The carboxylic acid group is a meta-directing group in electrophilic aromatic substitution reactions. quora.com This is because it withdraws electron density from the ortho and para positions, making the meta position relatively more electron-rich and thus the preferred site of attack for an incoming electrophile. quora.com However, in the case of this compound, the positions are already substituted.

The presence of ortho-substituents, in this case, the two chlorine atoms, can have significant steric and electronic effects on the carboxylic acid group. nih.gov These effects can influence the acidity of the carboxylic acid and its reactivity in various chemical transformations. The bromine at the meta-position further influences the electronic nature of the aromatic ring. This unique substitution pattern makes this compound a specific and valuable tool for synthetic chemists aiming to introduce a particular set of functionalities into a target molecule.

Interactive Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number 80257-12-1
Molecular Formula C₇H₃BrCl₂O₂
Molecular Weight 269.91 g/mol
Appearance White to off-white solid
Purity 98%
IUPAC Name This compound
InChI Key UPXIKFYPSUMMSP-UHFFFAOYSA-N
Storage Keep in dark place, sealed in dry, room temperature

Source: chemicalbook.comsigmaaldrich.com

Table 2: Related Halogenated Benzoic Acid Compounds

Compound NameCAS NumberMolecular Formula
2,6-Dichlorobenzoic acid50-30-6C₇H₄Cl₂O₂
3-Bromo-2-chlorobenzoic acid56961-27-4C₇H₄BrClO₂
2,4,6-Tribromobenzoic acid6305-64-2C₇H₃Br₃O₂
4-Bromo-2,6-dichlorobenzoic acid22571822 (CID)C₇H₃BrCl₂O₂
6-Bromo-2,3-dichlorobenzoic acid29921997 (CID)C₇H₃BrCl₂O₂
2-Bromo-4,6-dichlorobenzoic acid11231019 (CID)C₇H₃BrCl₂O₂

Source: orgsyn.orgbldpharm.comuni.luuni.luuni.lusigmaaldrich.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,6-dichlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXIKFYPSUMMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80257-12-1
Record name 3-bromo-2,6-dichlorobenzoic acid
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Advanced Synthetic Methodologies and Reaction Pathways for 3 Bromo 2,6 Dichlorobenzoic Acid

Regioselective Synthesis Strategies

Achieving the desired 3-bromo-2,6-dichloro substitution pattern on a benzoic acid framework necessitates regioselective synthesis strategies. These strategies are broadly categorized into electrophilic aromatic substitution approaches with controlled halogenation and multistep synthesis routes that introduce functional groups in a specific order.

Electrophilic Aromatic Substitution Approaches for Controlled Halogenation

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto an aromatic ring. However, controlling the regioselectivity can be challenging, especially when multiple activating or deactivating groups are present.

The direct halogenation of benzoic acid or its derivatives is a common approach. The carboxylic acid group is a meta-director, while halogen substituents are ortho-, para-directors. This interplay of directing effects must be carefully managed to achieve the desired product.

Starting with benzoic acid, a sequence of chlorination and bromination reactions can be employed. smolecule.com The chlorination of benzoic acid can be achieved using agents like phosphorus pentachloride or thionyl chloride to yield 2,6-dichlorobenzoic acid. chemicalbook.com Subsequent bromination of 2,6-dichlorobenzoic acid would then be required. The two chlorine atoms at the 2 and 6 positions, along with the meta-directing carboxylic acid group, would direct the incoming bromine to the 3 or 5 position.

Alternatively, starting with 2-bromobenzoic acid, chlorination in the presence of a catalyst like ferric chloride in a solvent such as chlorosulfonic acid or concentrated sulfuric acid can be performed to introduce chlorine atoms. google.com The bromo group at the 2-position and the meta-directing carboxylic acid would influence the position of the incoming chloro groups.

A general representation of the electrophilic bromination of a substituted benzene (B151609) ring is shown below:

Electrophilic Bromination of BenzeneFigure 1.
Starting MaterialReagents and ConditionsMajor Product(s)Reference
Benzoic AcidCl2, PCl5 or SOCl22,6-Dichlorobenzoic acid chemicalbook.com
2-Bromobenzoic AcidCl2, FeCl3, Chlorosulfonic acid2-Bromo-3,6-dichlorobenzoic acid google.com

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org A directing metalation group (DMG) on the aromatic ring directs an organolithium reagent to deprotonate the ortho-position, creating a stabilized carbanion that can then react with an electrophile. organic-chemistry.orgharvard.edu In the context of synthesizing 3-bromo-2,6-dichlorobenzoic acid, a suitable precursor could be a dihalobenzene which undergoes lithiation followed by carboxylation. For instance, 1,3-dibromobenzene (B47543) can be lithiated and then carboxylated to produce 2,6-dibromobenzoic acid. acs.org

The "halogen dance" is a phenomenon where a halogen atom on an aromatic ring migrates to a different position under the influence of a strong base. This can sometimes be exploited for regioselective synthesis, though it can also lead to undesired isomers.

Research has shown that treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.org This demonstrates the power of the carboxylate group as a directing group in metalation reactions. organic-chemistry.org

Starting MaterialReagents and ConditionsIntermediate/ProductReference
1,3-Dibromobenzene1. LDA, THF, -78°C; 2. CO22,6-Dibromobenzoic acid acs.org
2-Methoxybenzoic acids-BuLi/TMEDA, -78°C2-Methoxy-6-lithiated benzoic acid organic-chemistry.org

Multistep Synthesis Routes with Selective Functional Group Introduction

Multistep synthesis provides a more controlled approach to introducing substituents in a specific order, thereby ensuring the desired regiochemistry.

The Sandmeyer reaction is a classic and versatile method for introducing a variety of substituents, including halogens, onto an aromatic ring via an aryl diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org

For the synthesis of this compound, a potential route could start from a suitably substituted aniline. For example, diazotization of 3-amino-2,6-dichlorobenzoic acid followed by a Sandmeyer reaction with a copper(I) bromide catalyst would introduce the bromine atom at the 3-position. The starting 2-amino-3,6-dichlorobenzoic acid can be reacted with nitrous acid to form the corresponding diazonium salt, which is then hydrolyzed to 2-hydroxy-3,6-dichlorobenzoic acid and subsequently methylated. google.com

The general scheme for a Sandmeyer reaction is as follows:

Sandmeyer ReactionFigure 2.
Starting AnilineReagents and ConditionsProductReference
3-Amino-2,6-dichlorobenzoic acid1. NaNO2, H+; 2. CuBrThis compound rsc.org
2-Amino-3,6-dichlorobenzoic acid1. NaNO2, H+; 2. H2O; 3. Methylating agent2-Methoxy-3,6-dichlorobenzoic acid google.com

Another approach involves the catalytic bromination of a precursor molecule followed by oxidation. For instance, 2,6-dichlorotoluene (B125461) can be subjected to photocatalytic oxidative benzylic bromination to form 2,6-dichlorobenzyl bromide. acs.orgacs.org This is considered a green process, often using hydrogen peroxide as the oxidant and hydrobromic acid as the bromine source in a microchannel reactor to enhance safety and efficiency. acs.orgacs.org The resulting benzyl (B1604629) bromide can then be oxidized to the corresponding benzoic acid. Under optimal conditions, the conversion of 2,6-dichlorotoluene can reach up to 98.1% with a high yield of the benzyl bromide intermediate. acs.orgacs.org Subsequent oxidation of the benzyl group would yield 2,6-dichlorobenzoic acid, which could then be brominated.

A kinetic study of the photocatalytic benzylic bromination of 2,6-dichlorotoluene has been conducted, providing insights into the reaction mechanism and optimization. researchgate.net

PrecursorReaction TypeReagents and ConditionsIntermediate/ProductYieldReference
2,6-DichlorotoluenePhotocatalytic Oxidative BrominationHBr, H2O2, Light irradiation2,6-Dichlorobenzyl bromide91.4% acs.orgacs.org
2,6-Dichlorobenzyl bromideOxidationOxidizing agent2,6-Dichlorobenzoic acid- scispace.com

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

Radical Mechanisms in Halogenation and Oxidation Reactions

Radical reactions play a significant role in certain synthetic routes to halogenated benzoic acids. For instance, the bromination of toluene (B28343) derivatives can proceed via a radical mechanism, particularly under light irradiation or in the presence of a radical initiator like azodiisobutyronitrile (AIBN). researchgate.net In the synthesis of related benzyl bromides, photocatalytic oxidative benzylic bromination with hydrobromic acid (HBr) and hydrogen peroxide (H2O2) is a known green process. researchgate.netacs.org Electron spin resonance (ESR) spectroscopy can be employed to confirm the presence of radical intermediates in such reaction pathways. rsc.org

Role of Catalysts and Reagents in Stereochemical Control and Regioselectivity

The precise placement of halogen substituents on the aromatic ring is paramount. The synthesis of this compound often starts from 2-bromobenzoic acid, which undergoes a chlorination reaction. google.com The choice of catalyst, such as ferric chloride, aluminum chloride, or zinc chloride, is critical in directing the incoming chlorine atoms to the desired positions. google.com The carboxylic acid group of the starting material acts as a meta-directing group, influencing the regioselectivity of the electrophilic aromatic substitution.

In other approaches, directed ortho metalation strategies can be used to achieve high regioselectivity. For example, the lithiation of 1,3-dihalobenzenes at low temperatures, followed by carboxylation, allows for the synthesis of specific dihalobenzoic acids. acs.org The choice of base, such as n-butyllithium or lithium di-iso-propyl amide (LDA), and the reaction temperature can significantly impact the outcome and prevent side reactions like benzyne (B1209423) formation. acs.org Similarly, in cross-coupling reactions to form related biaryl compounds, specialized phosphine (B1218219) ligands can control site-selectivity. nih.gov

Green Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes.

Solvent Recovery and Waste Minimization in Industrial Preparations

In industrial-scale synthesis, the ability to recover and reuse solvents is economically and environmentally crucial. For instance, in the preparation of related dichlorobenzoyl cyanides, diluting the reaction mixture with a suitable solvent for crystallization allows for the removal of inorganic salts by filtration, and the solvent can be recovered from the mother liquor by distillation for reuse. googleapis.com The use of continuous flow reactors, such as continuously stirred tank reactors (CSTRs), can also contribute to waste minimization and improved process control. sci-hub.se

Photocatalytic Methods for Reduced Reagent Consumption

Photocatalysis offers a green alternative to traditional synthetic methods by utilizing light energy to drive chemical reactions, often under mild conditions. For example, the synthesis of aryl carboxylic acids from aryl halides can be achieved using a g-C3N4 photocatalyst under blue LED irradiation. rsc.org In the context of related compounds, photocatalytic oxidative bromination using HBr and H2O2 in a microchannel reactor has been developed as a safe and efficient process for the synthesis of benzyl bromides. researchgate.netacs.org This method boasts high utilization of the bromine source and produces water as the only byproduct. acs.org

Comparative Analysis of Synthetic Methodologies: Yield, Purity, and Scalability

Different synthetic routes to this compound and its precursors offer varying advantages in terms of yield, purity, and scalability.

One common method involves the chlorination of 2-bromobenzoic acid in the presence of a Lewis acid catalyst like ferric chloride or aluminum chloride. google.com This method is straightforward and can provide good yields. For example, one patented process describes obtaining 244.6g of crude this compound from 2-bromobenzoic acid. google.com

Another approach involves the directed ortho metalation of 1-bromo-3-chlorobenzene. By using lithium di-iso-propyl amide (LDA) at -78 °C, quantitative formation of 2-bromo-6-chlorobenzoic acid can be achieved after quenching with CO2. acs.org This method offers excellent regioselectivity.

The table below provides a comparative overview of different synthetic approaches for halogenated benzoic acids, highlighting key parameters.

Table 1. Comparison of Synthetic Methodologies for Halogenated Benzoic Acids

Methodology Starting Material Key Reagents/Catalysts Yield Purity Key Advantages/Disadvantages Reference
Chlorination 2-Bromobenzoic acidCl2, FeCl3 or AlCl3HighGoodStraightforward, scalable google.com
Directed ortho Metalation 1-Bromo-3-chlorobenzeneLDA, CO2QuantitativeHighExcellent regioselectivity, requires low temperatures acs.org
Photocatalytic Oxidation Aryl Halidesg-C3N4, Blue LEDVariesGoodGreen method, mild conditions rsc.org

Reactivity and Derivatization Studies of 3 Bromo 2,6 Dichlorobenzoic Acid

Functional Group Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a variety of related compounds through esterification, amidation, and salt formation.

Esterification Reactions for Carboxylic Acid Derivatization

Esterification of 3-bromo-2,6-dichlorobenzoic acid is a common method for creating derivatives. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. smolecule.comguidechem.com For instance, the reaction of 2,6-dichloro-3-nitrobenzoic acid with methanol (B129727) under acidic conditions yields the corresponding methyl ester. patsnap.com Similarly, 2,6-dichlorobenzoic acid can be converted to its methyl ester, which can then undergo further reactions. chemicalbook.com These ester derivatives are often used as intermediates in the synthesis of more complex molecules. smolecule.comchemicalbook.com

A study on the synthesis of amide derivatives involved the initial preparation of L-cysteine methyl ester from L-cysteine and methanol using thionyl chloride. tandfonline.com This highlights a common strategy where the carboxylic acid is converted to an ester to facilitate subsequent reactions.

Detailed findings from various studies on the esterification of halogenated benzoic acids are presented below:

ReactantReagentProductReference
2,6-dichloro-3-nitrobenzoic acidMethanol, concentrated sulfuric acidMethyl 2,6-dichloro-3-nitrobenzoate patsnap.com
2,4-difluorobenzoic acidAlcohol (methanol, ethanol, butanol, or isopropanol)Corresponding alkyl 2,4-difluorobenzoate google.com
L-cysteineMethanol, thionyl chlorideL-cysteine methyl ester tandfonline.com

Amidation and Acyl Halide Formation

The carboxylic acid group of this compound can be converted into an amide or an acyl halide. Amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. guidechem.comgoogleapis.com For example, this compound can be treated with thionyl chloride to form 3-bromo-2,6-dichlorobenzoyl chloride. googleapis.com This acyl chloride can then react with concentrated ammonium (B1175870) hydroxide (B78521) to produce 3-bromo-2,6-dichlorobenzamide. googleapis.com

Alternatively, direct amidation can be accomplished using coupling agents. In one study, substituted benzoic acids were reacted with L-cysteine methyl ester in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to form amide derivatives. tandfonline.com

The formation of acyl chlorides is a key step in many synthetic pathways. 2,6-Dichlorobenzoic acid, a related compound, reacts with thionyl chloride under reflux to yield the corresponding acyl chloride. guidechem.com

Starting MaterialReagent(s)ProductReference
This compound1. Thionyl chloride; 2. Concentrated ammonium hydroxide3-Bromo-2,6-dichlorobenzamide googleapis.com
Substituted benzoic acidL-cysteine methyl ester, DCC, DMAPAmide derivative tandfonline.com
2,6-Dichlorobenzoic acidThionyl chloride2,6-Dichlorobenzoyl chloride guidechem.com
3,4-Dichlorobenzoic acidHydrazide, DCCBishydrazide derivative nih.gov

Salt Formation and Hydrolysis for Purification and Isolation

Salt formation is a standard technique for the purification of carboxylic acids. smolecule.comresearchgate.net this compound, being a carboxylic acid, can react with bases to form water-soluble salts. smolecule.com This property can be exploited to separate it from non-acidic impurities. The process typically involves dissolving the crude acid in a suitable solvent and treating it with a base to form the salt, which can then be isolated. Subsequent acidification of the salt solution regenerates the pure carboxylic acid.

For instance, a method for purifying 2,4-dichlorobenzoic acid involves the formation of an α-methylbenzylamine salt, which effectively reduces the levels of positional isomer impurities. researchgate.net Although this specific method has not been reported for this compound, the principle of purification via salt formation is broadly applicable to substituted benzoic acids. researchgate.net

Hydrolysis is another important reaction, often used to convert esters or amides back to the carboxylic acid. chemicalbook.comgoogle.com For example, after purifying a brominated difluorobenzoic acid derivative by converting it to its ester and separating it from impurities via distillation, the purified ester is hydrolyzed back to the high-purity acid. google.com

Aromatic Halogen Reactivity and Substitution Mechanisms

The three halogen atoms on the aromatic ring of this compound are sites for substitution reactions, which can proceed through various mechanisms, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for modifying halogenated aromatic compounds. smolecule.comlibretexts.org In this type of reaction, a nucleophile replaces a halogen atom on the aromatic ring. The reactivity of the halogens is influenced by the presence of other substituents on the ring. libretexts.org For this compound, the electron-withdrawing carboxylic acid group can activate the ring towards nucleophilic attack. libretexts.org

The generally accepted mechanism for SNAᵣ on activated aryl halides involves a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group (the halide ion) is eliminated, restoring the aromaticity of the ring. libretexts.org

In the context of similar compounds, it has been shown that the azo group can activate halogens for nucleophilic substitution by a thiolate anion. vanderbilt.edu For instance, a dichlorinated benzoic acid derivative was converted to a bis(propylthio) derivative through reaction with propanethiolate. vanderbilt.edu Another example is the methoxylation of 2-bromo-3,6-dichlorobenzoic acid to produce the herbicide dicamba. google.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. guidechem.comgoogleapis.com These reactions offer a versatile way to modify the aromatic core of this compound by selectively replacing the halogen atoms.

The Sonogashira coupling , for example, involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is carried out under mild conditions and is widely used in the synthesis of complex molecules. wikipedia.org The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org This suggests that the bromine atom at the 3-position of this compound would be more reactive than the chlorine atoms at the 2- and 6-positions. Research on 3,5-dibromo-2,6-dichloropyridine (B8238365) has demonstrated the chemoselective synthesis of alkynylpyridines via Sonogashira coupling, highlighting the potential for selective functionalization of polyhalogenated aromatics. rsc.org

While specific examples of Suzuki and Heck reactions with this compound are not detailed in the provided search results, these are standard palladium-catalyzed cross-coupling reactions. The Suzuki reaction couples an organoboron compound with an organohalide, and the Heck reaction couples an alkene with an organohalide. Given the reactivity of aryl halides in palladium-catalyzed reactions, it is expected that this compound would be a suitable substrate for these transformations, likely with preferential reaction at the more reactive C-Br bond. googleapis.com

Reaction TypeDescriptionCatalyst SystemSubstrate ReactivityReference
Sonogashira CouplingForms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.Palladium catalyst, Copper(I) co-catalyst, amine baseI > Br > Cl wikipedia.orglibretexts.orgorganic-chemistry.org
Suzuki CouplingForms a C-C bond between an organoboron compound and an organohalide.Palladium catalystI > Br > Cl > OTs googleapis.com
Heck ReactionForms a C-C bond between an alkene and an organohalide.Palladium catalystI > Br > Cl googleapis.com

Formation of Halogenated Biaryl Compounds

This compound serves as a versatile building block in organic synthesis for the construction of complex molecular architectures, particularly halogenated biaryl compounds. smolecule.com These structures are of significant interest in medicinal chemistry and materials science. The presence of multiple halogen atoms (bromine and chlorine) at distinct positions on the benzoic acid backbone allows for selective functionalization through various cross-coupling reactions. smolecule.com

Transition-metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, are primary methods for forming C-C bonds between this compound (or its derivatives) and other aromatic partners. In these reactions, the differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) can be exploited to achieve site-selective arylation. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to a palladium(0) catalyst, allowing for the preferential substitution of the bromine atom.

For instance, the coupling of a polyhalogenated arene with a boronic acid in the presence of a palladium catalyst typically proceeds with high selectivity. thieme-connect.com This enables the synthesis of dichlorinated biaryl compounds where the new aryl group is introduced at the position formerly occupied by the bromine atom.

Another strategy involves decarboxylative cross-coupling, where the benzoic acid itself acts as an aryl donor. acs.org In some catalytic systems, often involving palladium and a co-catalyst like silver, benzoic acids bearing ortho electron-withdrawing substituents (such as chlorine) can undergo decarboxylation followed by C-H arylation with another heteroarene, leading to biaryl products. acs.org

Chemo- and Regioselectivity in Complex Reaction Systems

The reactivity of this compound in complex systems is governed by the electronic and steric influences of its substituents, which allows for a high degree of chemo- and regioselectivity. The term "chemoselectivity" refers to the selective reaction of one functional group in the presence of others, while "regioselectivity" pertains to the preferential reaction at a specific position on the molecule.

In cross-coupling reactions, the primary factor driving regioselectivity is the difference in bond dissociation energies and reactivity of the C-Br and C-Cl bonds. The C-Br bond is weaker and more susceptible to oxidative addition by transition metal catalysts like palladium, making the C-3 position the most probable site for initial functionalization. nih.gov

However, the choice of catalyst, ligands, and reaction conditions can alter this selectivity. For example, specific ligand systems can be employed to direct the catalyst to a particular site, sometimes overriding the inherent reactivity of the bonds. While the two chlorine atoms at the C-2 and C-6 positions are electronically similar, the steric hindrance they impose on the adjacent carboxylic acid group is significant. electronicsandbooks.com This steric crowding can influence the approach of reagents and catalysts, further guiding the regiochemical outcome of reactions.

In reactions not involving the halogen atoms, the carboxylic acid group acts as a meta-directing group for electrophilic aromatic substitution. However, the high degree of halogenation and steric hindrance on the ring makes such reactions challenging and less common compared to cross-coupling at the halogenated sites. The interplay between the directing effects of the carboxyl group and the halogens, along with the inherent steric constraints, makes this compound a subject of interest for studying selective transformations in polyfunctionalized aromatic systems. mdpi.comresearchgate.net

Derivatization for Advanced Characterization and Applications

The modification, or derivatization, of this compound is crucial for both its detailed analysis and the development of new applications. The chemical properties of the molecule, particularly the sterically hindered carboxylic acid group, present unique challenges and opportunities for derivatization.

Derivatization for Analysis: Due to the two ortho-chloro substituents, the carboxylic acid function of this compound is sterically hindered. This makes standard esterification reactions, often used to prepare volatile derivatives for gas chromatography (GC), difficult. electronicsandbooks.com It is well-established that di-ortho-substituted benzoic acids are resistant to many common methylating agents. electronicsandbooks.com For instance, studies on the similarly structured 2,6-dichlorobenzoic acid showed very low reaction rates with thionyl chloride. electronicsandbooks.com To overcome this, more reactive derivatizing agents are required. One effective method is the use of reagents like pentafluorobenzyl bromide (PFBBr) in the presence of a base, which can convert the acid into its pentafluorobenzyl ester. This derivative is highly volatile and possesses excellent electron-capturing properties, making it ideal for sensitive detection by electron capture-gas chromatography (EC-GLC) and GC-mass spectrometry (GC-MS). electronicsandbooks.com

Derivatization for Applications: Derivatization is also a key strategy for exploring and optimizing the biological activity of halogenated benzoic acids. By converting the carboxylic acid to other functional groups such as amides, esters, or more complex heterocyclic structures, new compounds with potential applications can be synthesized. For example, studies on other dichlorobenzoic acid derivatives have shown that converting them into various amide and ester forms can lead to compounds with significant antimicrobial potential. researchgate.net These derivatization studies allow for the exploration of structure-activity relationships (SAR), where the impact of specific structural modifications on biological efficacy is systematically evaluated. researchgate.net This approach identifies the key molecular features responsible for the desired activity, guiding the design of more potent and selective agents.

Computational Chemistry and Spectroscopic Analysis

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a microscopic view of the molecule's characteristics.

DFT calculations are frequently employed to determine the most stable conformation (ground state) and geometric parameters of molecules. For halogenated benzoic acids, the B3LYP functional combined with a basis set like 6-311++G(d,p) has been shown to provide results that correlate well with experimental data. mdpi.comnih.govnih.gov

In the case of 3-Bromo-2,6-dichlorobenzoic acid, a significant structural feature arises from the steric hindrance caused by the two chlorine atoms at the ortho positions (C2 and C6). This steric repulsion forces the carboxylic acid group (-COOH) to rotate out of the plane of the benzene (B151609) ring. mdpi.com This non-planar conformation is a critical determinant of the molecule's crystal packing and reactivity. The addition of a bromine atom at the C3 position further influences the electronic distribution and introduces additional, albeit less sterically demanding, interactions. DFT calculations for the related 2,6-dichlorobenzoic acid have identified its non-planar structure as the lowest energy conformer. mdpi.com

Table 1: Predicted Geometric Parameters for Halogenated Benzoic Acids Note: These values are representative and based on DFT studies of structurally similar compounds like 2,6-dichlorobenzoic acid. mdpi.com

ParameterTypical ValueDescription
C-C (aromatic)~1.39 ÅThe average bond length within the benzene ring.
C-Cl Bond Length~1.74 ÅThe length of the covalent bond between a ring carbon and a chlorine atom.
C-Br Bond Length~1.90 ÅThe length of the covalent bond between a ring carbon and the bromine atom, which is larger than C-Cl.
C=O Bond Length~1.21 ÅThe length of the double bond in the carbonyl group of the carboxylic acid.
C-O Bond Length~1.35 ÅThe length of the single bond in the carboxylic acid group.
C2-C1-C6-O=C Dihedral Angle> 20°The angle of twist of the carboxylic acid group out of the aromatic plane due to steric hindrance. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. science.gov

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and a greater ability to participate in charge transfer interactions. tandfonline.comresearchgate.net For this compound, the presence of three strong electron-withdrawing halogen substituents significantly influences the frontier orbitals. These groups lower the energy of both the HOMO and LUMO. The analysis of related dichlorobenzoic acids shows that such substitutions facilitate intramolecular charge transfer. researchgate.net The HOMO is typically localized over the benzene ring and the halogen atoms, acting as the primary electron donor. The LUMO is generally distributed over the carboxylic acid group and the aromatic ring, serving as the electron acceptor. mdpi.com

Table 2: Conceptual Frontier Orbital Analysis

OrbitalDescriptionImplication for this compound
HOMO Highest energy orbital containing electrons; acts as an electron donor.Likely localized on the electron-rich aromatic ring and halogen lone pairs. Its energy level indicates ionization potential.
LUMO Lowest energy orbital without electrons; acts as an electron acceptor.Likely localized on the electron-deficient carboxylic acid moiety and ring. Its energy level indicates electron affinity.
ΔE Gap Energy difference between HOMO and LUMO; indicates chemical reactivity. tandfonline.comA relatively small gap is expected, suggesting the molecule is kinetically reactive and prone to electronic transitions. science.govtandfonline.com

Molecular Electrostatic Potential (MESP) mapping is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map illustrates regions of positive and negative electrostatic potential.

For this compound, the MESP surface would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carbonyl and hydroxyl groups. These are the most likely sites for attack by electrophiles.

Positive Potential (Blue): Located around the acidic hydrogen of the carboxylic acid group, making it susceptible to nucleophilic attack or deprotonation. The hydrogen atoms on the aromatic ring also exhibit positive potential.

Mulliken charge analysis provides a quantitative measure of the partial atomic charges within the molecule. This analysis would confirm the electronegative character of the oxygen, chlorine, and bromine atoms, which would carry partial negative charges, while the carbonyl carbon and the acidic hydrogen would carry partial positive charges. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman techniques, provides a fingerprint of the molecule by probing the vibrational motions of its bonds.

The vibrational spectra of this compound can be interpreted by comparing them with spectra from related molecules and with frequencies calculated using DFT methods. nih.govnih.gov Each functional group in the molecule corresponds to characteristic absorption bands.

Key vibrational modes include:

O-H Stretch: In the solid state, this appears as a very broad band at a lower frequency (typically 2500-3300 cm⁻¹) due to strong intermolecular hydrogen bonding.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹, characteristic of an aromatic carboxylic acid.

C-C Aromatic Stretch: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.

C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine stretching modes are expected in the 600-800 cm⁻¹ range.

C-Br Stretch: The carbon-bromine stretch, involving a heavier atom, appears at a lower frequency, typically in the 500-650 cm⁻¹ range.

Table 3: Prominent Vibrational Modes and Expected Frequencies Note: Frequencies are based on published data for similar compounds like 2-bromobenzoic acid and 2,6-dichlorobenzoic acid. mdpi.comnih.gov

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic TechniqueDescription
ν(O-H)2500-3300 (Broad)FTIRStretching of the hydroxyl group, broadened by hydrogen bonding.
ν(C=O)1680-1720FTIR, FT-RamanStretching of the carbonyl double bond.
ν(C=C) aromatic1400-1600FTIR, FT-RamanIn-plane stretching vibrations of the aromatic ring.
δ(O-H) in-plane bend1380-1440FTIRIn-plane bending of the hydroxyl group.
ν(C-Cl)600-800FTIR, FT-RamanStretching vibrations of the carbon-chlorine bonds.
ν(C-Br)500-650FTIR, FT-RamanStretching vibration of the carbon-bromine bond.

In the solid state, carboxylic acids like this compound typically form strong intermolecular hydrogen bonds. The most common motif is a centrosymmetric dimer, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. mdpi.com This interaction is a dominant force in the crystal lattice, influencing the compound's melting point, solubility, and crystal structure.

The presence of this strong hydrogen bonding is unequivocally confirmed by FTIR spectroscopy. acs.org Instead of a sharp O-H stretching band around 3500 cm⁻¹ (as seen in a free, non-bonded hydroxyl group), a very broad and intense absorption band is observed at much lower wavenumbers (2500-3300 cm⁻¹). This broadening and shift are classic indicators of the formation of stable hydrogen-bonded dimers. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The ¹H NMR spectrum of this compound is characterized by the signals from the two aromatic protons. Due to the substitution pattern, these protons are not equivalent and are expected to appear as a pair of doublets in the aromatic region of the spectrum. The proton at the C4 position and the proton at the C5 position split each other. The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine, bromine, and carboxylic acid groups. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a much higher chemical shift (often >10 ppm), though its observation can depend on the solvent and concentration.

In the ¹³C NMR spectrum, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The carbon of the carboxyl group (C=O) will be found at the lowest field (typically 165-175 ppm). The six aromatic carbons will have chemical shifts determined by their substituents. The carbons bonded directly to the halogens (C2, C3, and C6) will show shifts influenced by the heavy atom effect, while the remaining carbons (C1, C4, C5) will also have characteristic shifts based on their position relative to the various substituents.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H >10 broad singlet Carboxylic acid proton (-COOH)
¹H 7.3 - 7.6 doublet Aromatic protons (H4, H5)
¹H 7.3 - 7.6 doublet Aromatic protons (H4, H5)
¹³C 165 - 175 singlet Carboxyl carbon (C=O)

Note: Actual chemical shifts can vary based on solvent and experimental conditions. This table represents typical ranges.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns.

The exact molecular weight of this compound (C₇H₃BrCl₂O₂) is 269.90 g/mol . researchgate.net In a high-resolution mass spectrum, the monoisotopic mass is observed at 267.86935 Da. researchgate.net A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This combination results in a characteristic cluster of peaks for the molecular ion, which allows for unambiguous confirmation of the presence of one bromine and two chlorine atoms.

Electron impact (EI) ionization typically causes fragmentation of the molecule. For this compound, common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, mass 17) or the entire carboxyl group (-COOH, mass 45). Cleavage of the carbon-halogen bonds can also occur, leading to the loss of Br (mass 79/81) or Cl (mass 35/37) radicals.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₇H₃BrCl₂O₂ researchgate.net
Molecular Weight 269.90 g/mol researchgate.net
Monoisotopic Mass 267.86935 Da researchgate.net

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound were analyzed, X-ray diffraction would provide precise measurements of bond lengths, bond angles, and torsion angles. This would definitively confirm the substitution pattern on the benzene ring and reveal the planarity of the ring and the orientation of the carboxylic acid group relative to it.

Applications of 3 Bromo 2,6 Dichlorobenzoic Acid and Its Derivatives in Advanced Chemical Fields

Precursor in Organic Synthesis

The presence of reactive halogen atoms and a carboxylic acid group makes 3-bromo-2,6-dichlorobenzoic acid a valuable precursor in organic synthesis. smolecule.com The carboxylic acid can undergo reactions like esterification or amidation, while the halogens are sites for various cross-coupling and substitution reactions. guidechem.comsmolecule.com

This compound and its related isomers are utilized as foundational materials for constructing more complex organic structures. The halogenated benzene (B151609) ring is a key component for building biaryl compounds through reactions like the Suzuki-Miyaura cross-coupling. The reactivity of the chlorine and bromine atoms allows for their selective replacement, enabling the synthesis of 1,2,3-trisubstituted benzene derivatives. guidechem.com This controlled, stepwise modification is fundamental in creating intricate molecular architectures.

Halogenated benzoic acids are significant intermediates in the synthesis of pharmaceuticals and other biologically active compounds. smolecule.comsmolecule.com The specific structure of this compound makes it a useful building block for active pharmaceutical ingredients (APIs). buyersguidechem.com For instance, a related compound, 3-bromo-2-chlorobenzoic acid, serves as an intermediate in the synthesis of antiviral agents. smolecule.com The ability to use this and similar compounds in cross-coupling reactions is a key step in the development of new drug candidates.

The biological activity associated with halogenated aromatic compounds makes them suitable for the development of agrochemicals. smolecule.comsmolecule.com A notable application is in the synthesis of herbicides. For example, 2-bromo-3,6-dichlorobenzoic acid, an isomer of the title compound, is a direct precursor in a patented method for producing the herbicide Dicamba. google.com In this process, the bromo-dichlorobenzoic acid undergoes a methoxylation reaction to yield the final product. google.com This highlights the role of this class of compounds as key intermediates in the production of widely used agricultural chemicals.

Application AreaSynthetic RoleExample Products/Targets
Complex Molecule Synthesis Building block for biaryl structures1,2,3-trisubstituted benzene derivatives
Pharmaceuticals Intermediate for APIsAntiviral agents
Agrochemicals Precursor for herbicidesDicamba

Table 2: Summary of Applications in Organic Synthesis.

Materials Science Applications

The rigid structure and functional groups of this compound also lend themselves to applications in materials science, particularly in the creation of novel polymers and frameworks with specific properties.

This compound and its isomers are used as organic linkers in the synthesis of coordination polymers and metal-organic frameworks (MOFs). smolecule.com These materials are constructed by linking metal ions or clusters with organic ligands. The carboxylic acid group on the benzoic acid readily coordinates with metal centers, while the halogen atoms can influence the resulting framework's structure and properties. acs.org Research on a related compound, 3-bromo-2,5-dichlorobenzoic acid, has shown that its incorporation into MOFs can enhance carbon dioxide adsorption capacity, a property attributed to halogen∙∙∙π interactions within the structure. smolecule.com The use of various dichlorobenzoic acids as ligands has led to the formation of diverse 1D, 2D, and 3D frameworks. acs.orgrsc.org

Compounds derived from halogenated benzoic acids can exhibit significant thermal stability. smolecule.com Studies on the crystal structure and thermal properties of the related 3-bromo-2-chlorobenzoic acid have demonstrated its stability, suggesting its potential as a component in heat-resistant materials. smolecule.com Thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), is used to determine the decomposition temperatures of materials synthesized from these precursors. The inherent stability of the aromatic ring combined with the strong carbon-halogen bonds contributes to the thermal robustness of the resulting polymers and materials. smolecule.com

Research Applications in Reaction Mechanism Studies

The reactivity of this compound is governed by its multiple functional groups: the carboxylic acid, the bromine atom, and the two chlorine atoms, all attached to a benzene ring. The steric hindrance provided by the substituents at the 2 and 6 positions significantly influences its chemical behavior, making it an intriguing subject for mechanistic investigations.

Research applications in this area focus on several key types of transformations:

Reactions of the Carboxylic Acid Group : Like other benzoic acids, the carboxyl group can be converted into a variety of derivatives. wikipedia.orgguidechem.com These reactions are fundamental in organic synthesis, and studying their kinetics and mechanisms with a sterically hindered substrate like this compound provides insight into the electronic and steric effects of the ortho substituents. Common transformations include esterification, amidation, and conversion to the more reactive acyl chloride, typically using reagents like thionyl chloride. guidechem.com

Transition-Metal Catalyzed Cross-Coupling Reactions : The carbon-halogen bonds are prime sites for the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom, being more reactive than the chlorine atoms in many catalytic cycles, allows for selective functionalization. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, can be studied to understand the regioselectivity and the influence of the sterically demanding environment on the catalytic cycle. guidechem.com The relative reactivity of the C-Br versus the C-Cl bonds under different catalytic conditions is a key area of mechanistic study.

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the carboxylic acid and halogen substituents activates the aromatic ring towards nucleophilic attack. The bromine atom at position 3 is a potential site for substitution, and studies can elucidate the complex interplay between activating groups and the steric shield provided by the adjacent chlorine atom. smolecule.com

Directed C-H Activation/Functionalization : The carboxylic acid group can act as an innate directing group, guiding transition-metal catalysts to functionalize the adjacent C-H bonds. For instance, iridium-catalyzed ortho-C-H amination has been demonstrated on other benzoic acids, providing a pathway to anthranilic acid derivatives. nih.gov Applying such methodologies to this compound would explore the directing-group ability in a highly substituted system and the competition between C-H and C-X activation.

The table below summarizes the key reaction types involving this compound that are of interest in mechanistic studies.

Reaction Type Functional Group Involved Potential Reagents/Catalysts Mechanistic Question
Esterification/AmidationCarboxylic AcidAlcohols/Amines, Acid/Base CatalystInfluence of ortho-substituent steric hindrance on reaction rates and equilibrium.
Acyl Halide FormationCarboxylic AcidThionyl Chloride (SOCl₂)Reactivity of a sterically hindered carboxylic acid.
Cross-CouplingC-Br, C-ClPalladium, Copper, Nickel catalystsRegioselectivity (C-Br vs. C-Cl), catalyst tolerance, and ligand effects.
Nucleophilic SubstitutionC-BrStrong NucleophilesSteric and electronic effects on SNAr pathway.
Directed C-H ActivationC-H (Position 5)Iridium, Rhodium catalystsDirecting group efficiency vs. steric hindrance; competition with C-X bond activation.

Potential in Biological and Medicinal Chemistry Research

While direct biological activity data for this compound is not extensively documented, its structural motifs are prevalent in medicinally active compounds. Its true potential lies in its use as a versatile building block or scaffold for the synthesis of novel derivatives with tailored biological activities. guidechem.comsmolecule.comgoogle.com

The significance of this compound in medicinal chemistry research stems from several key features:

Scaffold for Synthesis : It serves as a starting material for more complex molecules. guidechem.com The three halogen atoms provide distinct handles for sequential and site-selective modifications through reactions like cross-coupling, allowing for the systematic generation of compound libraries to probe structure-activity relationships (SAR). namiki-s.co.jp For example, the related compound 2,6-dichlorobenzoic acid is a known precursor for Lux-S enzyme inhibitors, suggesting that the 3-bromo-2,6-dichloro-substituted scaffold could be used to generate new inhibitors for various enzyme targets. guidechem.com

Halogen Bonding : The chlorine and bromine atoms can act as halogen bond donors. namiki-s.co.jpacs.org A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom in a biological target like an enzyme or receptor. acs.org These interactions can be highly directional and contribute significantly to binding affinity and selectivity. The specific arrangement of halogens on the this compound scaffold offers a unique geometric pattern for forming such bonds within a protein's binding pocket. acs.org

Modulation of Physicochemical Properties : Halogenation is a common strategy in drug design to enhance metabolic stability and improve membrane permeability by increasing lipophilicity. smolecule.com The introduction of one bromine and two chlorine atoms significantly alters the electronic distribution and lipophilicity of the benzoic acid core, properties that are critical for a molecule's pharmacokinetic profile.

The table below outlines the potential roles of this compound and its derivatives in medicinal research.

Feature Description Relevance in Medicinal Chemistry
Synthetic Handle The reactive C-Br and C-Cl bonds.Allows for diverse chemical modifications (e.g., Suzuki, Buchwald-Hartwig couplings) to build molecular complexity and create libraries for screening.
Halogen Bonding Potential The Cl and Br atoms can act as Lewis acids. acs.orgCan form specific, stabilizing interactions with protein targets (e.g., kinases, proteases), enhancing binding affinity and selectivity.
Increased Lipophilicity The presence of three halogen atoms increases the non-polar character. smolecule.comCan improve a drug candidate's ability to cross cell membranes and reach its intended target.
Metabolic Stability C-Cl and C-Br bonds are generally more resistant to metabolic degradation than C-H bonds.Can increase the half-life of a drug candidate in the body.
Unique 3D Shape The sterically demanding substitution pattern.Provides a rigid and defined three-dimensional structure that can be optimized to fit precisely into a biological target's binding site.

Environmental and Degradation Studies of Halogenated Benzoic Acids

Environmental Fate and Transport Mechanisms of Chlorobenzoates

For instance, dichlorobenzoic acids are generally expected to be mobile in the environment due to their water solubility. fishersci.com The environmental fate of chlorobenzoates is influenced by their hydrophobicity, which can vary with the pH of the surrounding medium. researchgate.net The presence of chlorine atoms on the benzene (B151609) ring, as seen in dichlorobenzoic acids, affects their stability and resistance to degradation. ontosight.ai Chlorobenzoates are known to be common intermediates in the degradation of polychlorinated biphenyls (PCBs). oup.com

The fate of these compounds in soil can be complex. For example, 2,6-dichlorobenzonitrile (B3417380) (dichlobenil) degrades in soil to form the more persistent metabolite 2,6-dichlorobenzamide (B151250) (BAM), which can then be further transformed into 2,6-dichlorobenzoic acid (2,6-DCBA). geus.dkasm.orgresearchgate.net The degradation rates can be influenced by prior exposure of the soil to the contaminant. oup.comresearchgate.net

Bioremediation Pathways for Halogenated Aromatic Compounds

The bioremediation of halogenated aromatic compounds is a key area of research aimed at mitigating environmental contamination. Microorganisms have evolved diverse metabolic pathways to degrade these often-recalcitrant compounds.

Specific degradation pathways for 3-Bromo-2,6-dichlorobenzoic acid have not been detailed in the available literature. However, studies on chlorobenzoic acids (CBAs) show that they can be degraded under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. jbarbiomed.com

Under aerobic conditions , bacteria have demonstrated the ability to use chlorobenzoates as a sole source of carbon and energy. nih.govresearchgate.net For example, Aminobacter sp. strain MSH1 can degrade 2,6-dichlorobenzamide (BAM) to 2,6-dichlorobenzoic acid (2,6-DCBA). researchgate.netresearchgate.net The degradation of dichlorobenzoic acids, such as 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid, can be initiated by dioxygenase enzymes. researchgate.net The degradation rates of different isomers can vary significantly. For instance, one study showed the degradation order for some chlorobenzoates by Aeromonas hydrophila to be 3-CBA > 2-CBA > 3,4-CBA > 4-CBA. jbarbiomed.com In soil slurries, the indigenous microflora was able to completely degrade 4-chlorobenzoic acid and 2-chlorobenzoic acid within 28 days. oup.com

Anaerobic degradation of chlorobenzoates is also a well-documented process. researchgate.net In the absence of oxygen, the initial step is often reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. jbarbiomed.com This has been observed for compounds like 3-chlorobenzoate. Some anaerobic bacteria can utilize chlorobenzoates as a carbon source under denitrifying conditions, a process where nitrate (B79036) is used as the electron acceptor. oup.com

The following table summarizes the degradation of various chlorobenzoic acids by different bacterial strains under specific conditions.

CompoundBacterial Strain(s)ConditionKey FindingCitation
2,6-Dichlorobenzamide (BAM)Aminobacter sp. MSH1AerobicConverted to 2,6-dichlorobenzoic acid (2,6-DCBA). researchgate.net
4-ChlorobenzoateAcinetobacter sp. strain 4CB1Aerobic & AnaerobicHydrolytic dehalogenation to 4-hydroxybenzoate. nih.gov
3,4-DichlorobenzoateAcinetobacter sp. strain 4CB1AnaerobicAccumulated 4-carboxy-1,2-benzoquinone. nih.gov
2,3-Dichlorobenzoic acidAlcaligenes sp. strain BR60 with Bromus biebersteinii (meadow brome)SoilReduced levels in soil by 56%. oup.com
2,5-Dichlorobenzoic acidPseudomonas aeruginosa R75 and Pseudomonas savastanoi CB35 with Elymus angitus (Altai wild rye)SoilReduced levels in soil by 46%. oup.com
3-Chlorobenzoate & 4-ChlorobenzoateDenitrifying consortiaAnaerobic (denitrifying)Readily degraded within 2-4 weeks. oup.com

While the specific microbial dehalogenation and ring cleavage mechanisms for this compound are not documented, the processes for other halogenated benzoic acids are well-studied. Dehalogenation, the removal of a halogen atom from the aromatic ring, is a critical step in the biodegradation of these compounds.

Several dehalogenation mechanisms have been identified in microorganisms:

Reductive Dehalogenation: This involves the replacement of a halogen with a hydrogen atom and is a key process under anaerobic conditions. jbarbiomed.com For example, the degradation of 2,4-dichlorobenzoate (B1228512) can proceed via an initial reductive dechlorination to form 4-chlorobenzoate. asm.org

Hydrolytic Dehalogenation: In this mechanism, a halogen is replaced by a hydroxyl group from a water molecule. This has been observed in the aerobic degradation of 4-chlorobenzoate, which is converted to 4-hydroxybenzoate. nih.gov

Oxygenolytic Dehalogenation: This process, catalyzed by oxygenase enzymes, incorporates one or two atoms of molecular oxygen into the aromatic ring, leading to the removal of the halogen.

Following dehalogenation, the aromatic ring is typically cleaved. This is often accomplished by dioxygenase enzymes , which break open the ring structure, making it accessible to further metabolism. For instance, the degradation of 2,4-dichlorobenzoic acid by Corynebacterium sepedonicum involves the formation of protocatechuate, which then undergoes oxidative ring cleavage. asm.org The breakdown of 2,6-dichlorobenzoic acid (2,6-DCBA) by Aminobacter sp. MSH1 is known to proceed via ring cleavage between the third and fourth carbon atoms. scispace.com

Formation of Transformation Products and Disinfection Byproducts

Specific information on the formation of transformation products and disinfection byproducts from this compound is not available in the searched literature. However, the transformation of other chlorobenzoic acids is known to occur. For example, the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) is transformed in soil to 2,6-dichlorobenzamide (BAM) and subsequently to 2,6-dichlorobenzoic acid. asm.org

During water treatment, disinfectants like chlorine can react with naturally occurring organic matter and anthropogenic compounds to form disinfection byproducts (DBPs). fishersci.com Common DBPs include trihalomethanes (THMs) and haloacetic acids (HAAs). springwellwater.com While there is no specific data on DBP formation from this compound, studies on other chlorinated compounds provide insights. For instance, the presence of chlorinated benzoic acid derivatives, such as 2-chlorobenzoic acid and 2,5-dichlorobenzoic acid, has been identified in water treated with chlorine dioxide. yu.edu.jo The incineration of waste containing 2,6-dichlorobenzoic acid could theoretically contribute to the formation of dioxins. One study identified 2,6-dichloro-1,4-benzoquinone (B104592) (DCBQ), a halobenzoquinone, as a DBP with notable toxicity. nih.gov

Hydrophobicity and Mobility in Contaminated Environments

Detailed experimental data on the hydrophobicity and mobility of this compound is scarce. However, a calculated logarithm of the octanol-water partition coefficient (LogP) , a measure of hydrophobicity, is available.

The mobility of halogenated benzoic acids in contaminated environments is inversely related to their tendency to sorb to soil and sediment, which is influenced by their hydrophobicity. Compounds with higher LogP values are more hydrophobic and tend to bind more strongly to organic matter in soil, reducing their mobility.

The environmental fate of chlorobenzoates is dependent on their hydrophobicity, which in turn is affected by the pH of the environment. researchgate.net Dichlorobenzoic acids are generally considered to be mobile in the environment due to their water solubility. fishersci.comsolubilityofthings.com However, the degree of mobility can be influenced by the specific isomer and environmental conditions.

The table below presents available LogP and water solubility data for this compound and related compounds.

CompoundLogP (Octanol-Water Partition Coefficient)Water SolubilityMobility in SoilCitation
This compound3.4 (Calculated)Data not availableData not available
2,3-Dichlorobenzoic acidData not availableSolubleLikely to be mobile due to water solubility. fishersci.com
2,4-Dichlorobenzoic acidData not availableSlightly solubleData not available ontosight.ai
3,4-Dichlorobenzoic acidData not availableLimited solubilityData not available solubilityofthings.com
2,5-Dichlorobenzoic acid methyl esterData not availableModerately solubleData not available herts.ac.uk

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2,6-dichlorobenzoic acid, and how do reaction conditions influence yield?

Answer: A practical approach involves halogenation of 2,6-dichlorobenzoic acid using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, nitric acid oxidation with catalytic NaNO₂ has been employed for brominated benzoic acid derivatives, ensuring regioselectivity at the meta position . Key parameters include:

  • Temperature: Maintain ≤ 40°C to avoid over-bromination or decomposition.
  • Solvent: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst: NaNO₂ enhances bromination efficiency in acidic media.
    Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–75% under optimized conditions.

Q. How should researchers purify this compound, and what analytical methods confirm purity?

Answer: Purification involves recrystallization from ethanol/water mixtures (1:3 v/v) due to moderate solubility in hot ethanol. For trace impurities, column chromatography (silica gel, hexane/ethyl acetate gradient) is effective. Analytical validation includes:

  • HPLC: Reverse-phase C18 column, retention time ~8.2 min (acetonitrile/0.1% TFA mobile phase).
  • Melting Point: Expected range 139–142°C (similar to 2,6-dichlorobenzoic acid derivatives) .
  • NMR: Distinct aromatic proton signals at δ 7.8–8.1 ppm (1H, singlet) and δ 7.3–7.5 ppm (2H, doublet) confirm substitution patterns .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to potential release of HCl/Br₂ vapors during reactions.
  • Storage: Keep at 0–6°C in airtight containers to prevent degradation .
  • Waste Disposal: Neutralize acidic waste with NaHCO₃ before disposal in halogenated waste streams .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer: The bromine atom at position 3 acts as a leaving group in Suzuki-Miyaura couplings, while chlorine substituents at positions 2 and 6 exert steric hindrance, slowing transmetallation. Key findings:

  • Electronic Effects: Electron-withdrawing Cl groups deactivate the aromatic ring, requiring Pd(OAc)₂/XPhos catalysts for efficient coupling .
  • Steric Effects: Ortho-chlorine atoms reduce reaction rates by 30–40% compared to para-substituted analogs.
    Methodological adjustments: Use microwave irradiation (100°C, 20 min) to accelerate sluggish reactions.

Q. What spectral contradictions arise in characterizing this compound, and how can they be resolved?

Answer: Discrepancies in reported ¹³C NMR shifts (e.g., carbonyl carbon at δ 168–172 ppm) stem from solvent polarity and concentration effects. Resolution strategies:

  • DEPT-135 NMR: Differentiates quaternary carbons (e.g., C-Br at δ 122 ppm) from CH groups.
  • IR Spectroscopy: Confirm carboxylic acid O-H stretch at 2500–3000 cm⁻¹ and C=O at 1680 cm⁻¹ .
  • Mass Spec: ESI-MS ([M-H]⁻ at m/z 268.90) validates molecular weight (C₇H₃BrCl₂O₂: 269.90 g/mol) .

Q. How does this compound perform as a precursor for bioactive molecules, and what are key synthetic challenges?

Answer: This compound serves as a scaffold for agrochemicals (e.g., herbicides) and kinase inhibitors. Case studies:

  • Herbicide Derivatives: Coupling with 2-methoxy-3,6-dichlorobenzoic acid (analogous to dicamba) enhances auxin-like activity .
  • Challenges:
    • Low Solubility: Impedes aqueous-phase reactions; use PEG-400 as co-solvent.
    • Byproducts: Bromide displacement by nucleophiles (e.g., amines) requires strict anhydrous conditions.

Methodological Notes

  • Contradictory Data: Cross-validate melting points and NMR shifts using multiple sources (e.g., CAS Common Chemistry, EPA DSSTox) .
  • Advanced Applications: Explore electrochemical carboxylation to modify the benzoic acid core for material science applications .

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